
2-(2-氨基嘧啶-4-基)苯酚
描述
Synthesis Analysis
The compound was first synthesized in a reaction between 2-cyanophenol and guanidine in the presence of 1,2-diaminobenzene. Other methods of synthesis involve the use of acyclic starting materials, benzylidene acetones, and ammonium thiocyanates .
Molecular Structure Analysis
The molecular structure of “2-(2-Aminopyrimidin-4-yl)phenol” consists of a phenol moiety attached to a 2-aminopyrimidin-4-yl group . The empirical formula is C10H9N3O and the molecular weight is 187.20 .
Physical And Chemical Properties Analysis
“2-(2-Aminopyrimidin-4-yl)phenol” is a solid compound . It is soluble in DMSO and DMF. The compound is chemically stable.
科学研究应用
Anticancer Therapies
2-(2-Aminopyrimidin-4-yl)phenol: has shown promise as a potential anticancer agent. It targets the cyclin-dependent kinase family, which plays a crucial role in cell cycle regulation. This compound exhibited submicromolar potency in a PIM-1 kinase assay, suggesting its effectiveness in inhibiting PIM kinases . PIM kinases are serine/threonine kinases that are major downstream effectors of the Janus kinase/signal transducer and activator of transcription signaling cascade. They are involved in cell growth, proliferation, and metastasis in solid tumors and hematological cancers .
Drug Discovery
In the field of drug discovery, 2-(2-Aminopyrimidin-4-yl)phenol serves as a key scaffold for the development of PIM kinase inhibitors. Systematic modifications at the 2- and 4- positions of the phenol ring have led to the discovery of potent inhibitors with sub-micromolar potency against PIM-2 and double-digit nanomolar potency against PIM-1 and PIM-3 isoforms . These findings are significant for the development of new therapeutic agents targeting various cancers.
Molecular Docking Studies
Molecular docking studies have predicted that 2-(2-Aminopyrimidin-4-yl)phenol binds to the adenosine triphosphate pocket of PIM-1 kinase. The compound is believed to form two hydrogen bonding interactions and hydrophobic interactions, which could explain its inhibitory activity . This application is crucial for understanding the molecular basis of drug-receptor interactions and for the rational design of new drugs.
Safety and Toxicity Assessment
2-(2-Aminopyrimidin-4-yl)phenol: is subject to safety and toxicity assessments to determine its suitability for use in humans. According to Sigma-Aldrich, it is classified under hazard classifications such as Acute Tox. 4 Oral and Eye Dam. 1, indicating the need for careful handling and evaluation of its potential risks .
安全和危害
未来方向
The future research directions for “2-(2-Aminopyrimidin-4-yl)phenol” could involve further exploration of its biological activities and potential applications in pharmaceuticals . The development of efficient methods for its synthesis and modern and accurate methods for its detection and analysis will continue .
属性
IUPAC Name |
2-(2-aminopyrimidin-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10-12-6-5-8(13-10)7-3-1-2-4-9(7)14/h1-6,14H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHHIHLLTIABLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminopyrimidin-4-yl)phenol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B1384185.png)
![6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384186.png)

![5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384191.png)
![3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384192.png)
![2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B1384193.png)
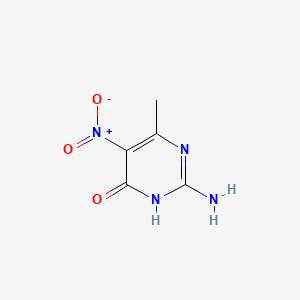
![3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide](/img/structure/B1384199.png)
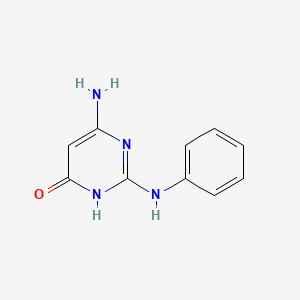
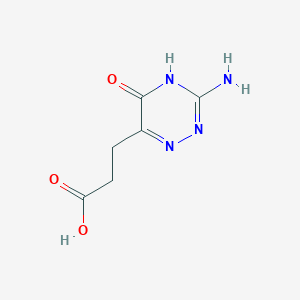
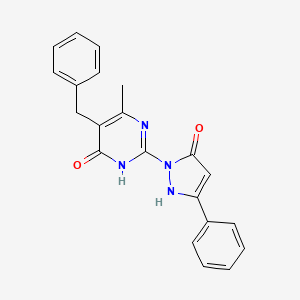
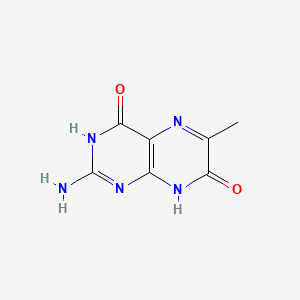
![5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B1384206.png)
![Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1384207.png)